molecular formula C18H15N3Na2O9S3 B12766790 2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt CAS No. 125274-26-2

2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt

Cat. No.: B12766790
CAS No.: 125274-26-2
M. Wt: 559.5 g/mol
InChI Key: WTBTWZFZXAYQTG-UHFFFAOYSA-L
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Description

2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt is a complex organic compound primarily used in various industrial and scientific applications. This compound is known for its unique structural properties, which make it valuable in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt typically involves a multi-step process. The initial step often includes the diazotization of 8-amino-2-naphthalenesulfonic acid, followed by coupling with 4-[[2-(sulfooxy)ethyl]sulfonyl]aniline. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalenes. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt lies in its specific functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

125274-26-2

Molecular Formula

C18H15N3Na2O9S3

Molecular Weight

559.5 g/mol

IUPAC Name

disodium;8-amino-5-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C18H17N3O9S3.2Na/c19-17-7-8-18(15-6-5-14(11-16(15)17)32(24,25)26)21-20-12-1-3-13(4-2-12)31(22,23)10-9-30-33(27,28)29;;/h1-8,11H,9-10,19H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

WTBTWZFZXAYQTG-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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